林罗多司他

描述

林罗多司他,也称为其开发代码 BMS-986205,是一种正在研究其免疫调节和抗肿瘤活性的实验性药物。 它是吲哚胺 2,3-双加氧酶 1 (IDO1) 的抑制剂,IDO1 是一种通过将色氨酸代谢为犬尿氨酸来发挥免疫抑制作用的酶 .

科学研究应用

林罗多司他在科学研究中有多种应用,尤其是在化学、生物学、医学和工业领域:

化学: 林罗多司他用作工具化合物来研究吲哚胺 2,3-双加氧酶 1 (IDO1) 的抑制及其对色氨酸代谢的影响。

生物学: 它用于研究 IDO1 在免疫抑制中的作用及其作为癌症免疫治疗靶点的潜力。

医学: 林罗多司他正在临床试验中进行研究,以评估其治疗多种癌症的潜力,包括膀胱癌、头颈癌、子宫内膜癌、胃癌、恶性黑色素瘤、肝癌、非小细胞肺癌和实体瘤.

作用机制

林罗多司他通过特异性靶向和抑制吲哚胺 2,3-双加氧酶 1 (IDO1) 发挥作用。IDO1 是一种胞质酶,负责将氨基酸色氨酸氧化为免疫抑制代谢产物犬尿氨酸。 通过抑制 IDO1,林罗多司他阻止犬尿氨酸的形成,从而抵消免疫抑制肿瘤微环境并可能改善癌症预后 .

生化分析

Biochemical Properties

Linrodostat is a potent, selective oral IDO1 inhibitor . It occupies the heme cofactor–binding site to prevent further IDO1 activation . Activated IDO1 metabolizes tryptophan into immunosuppressive kynurenine, leading to suppressed effector T-cell proliferation .

Cellular Effects

Linrodostat exhibits potent cellular activity, suppressing kynurenine production in HEK293 cells overexpressing human IDO1 and HeLa cells stimulated with IFNγ . It restores T-cell proliferation in a mixed-lymphocyte reaction of T cells and allogeneic IDO1-expressing dendritic cells .

Molecular Mechanism

Linrodostat inhibits IDO1 to block an immunosuppressive mechanism that could be responsible for tumor escape from host immune surveillance . It occupies the heme cofactor–binding site to prevent further IDO1 activation .

Temporal Effects in Laboratory Settings

In vivo, Linrodostat reduces kynurenine levels in human tumor xenograft models, exhibiting significant pharmacodynamic activity . It demonstrates a pharmacokinetic/pharmacodynamic relationship in the xenograft model, preclinical species, and samples from patients with advanced cancers .

Metabolic Pathways

IDO1, which Linrodostat inhibits, metabolizes the essential amino acid tryptophan to produce N-formyl-kynurenine . This is the first and rate-limiting step leading to the production of immunosuppressive kynurenine and downstream metabolites .

准备方法

林罗多司他是通过一系列化学反应合成的,这些反应涉及各种中间体的偶联。合成路线通常涉及形成一个关键中间体,然后将其进行进一步反应以得到最终产物。林罗多司他的工业生产涉及优化这些合成路线,以确保高产率和纯度。 林罗多司他合成中使用的反应条件和试剂的具体细节是专有的,未公开 .

化学反应分析

相似化合物的比较

林罗多司他以其对 IDO1 的强效和选择性抑制而独树一帜。类似的化合物包括:

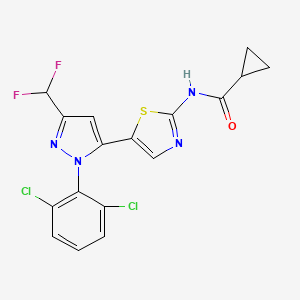

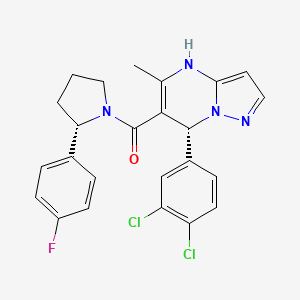

纳沃西莫德: 一种 IDO1 抑制剂,具有不同的化学结构和药代动力学特征。

吲哚莫德: 一种 IDO 途径抑制剂,其作用机制不同,通过调节免疫反应而不是直接抑制 IDO1 来发挥作用。

属性

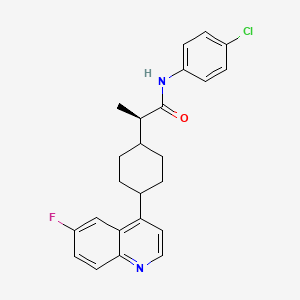

IUPAC Name |

(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTIYQIPSAGSBP-KLAILNCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1923833-60-6 | |

| Record name | BMS-986205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1923833606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linrodostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LINRODOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7729F42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of BMS-986205 and how does it interact with it?

A1: BMS-986205 selectively inhibits IDO1. It binds to the apoenzyme form of IDO1, competing with heme for the active site. [, , , ] This binding prevents IDO1 activation and subsequent enzymatic activity. []

Q2: What are the downstream effects of BMS-986205 inhibiting IDO1?

A2: Inhibiting IDO1 with BMS-986205 leads to decreased kynurenine production and restores tryptophan levels within the tumor microenvironment. [, , ] This, in turn, promotes the proliferation and activation of immune cells like dendritic cells, natural killer (NK) cells, and T-lymphocytes, while reducing tumor-associated regulatory T cells (Tregs). []

Q3: How does BMS-986205's mechanism of action differ from other IDO1 inhibitors?

A3: Unlike epacadostat, which binds to the heme group in IDO1's catalytic center, BMS-986205 and LY3381916 bind to the apo-IDO1, competing with heme for the active site. [] This unique mechanism classifies BMS-986205 as a suicide inhibitor. []

Q4: Is there evidence that BMS-986205 impacts B cell activity in the tumor microenvironment?

A4: Recent studies suggest that BMS-986205 significantly reduces tumor-infiltrating B cells (TIL-B) in a preclinical melanoma model. [] This effect may be linked to BMS-986205’s impact on myeloid-derived suppressor cells (MDSCs), which are important for TIL-B cell maintenance. []

Q5: What is the molecular formula and weight of BMS-986205?

A5: While the provided research papers do not explicitly state the molecular formula and weight, they mention that BMS-986205 contains a 6-fluoroquinoline moiety. [] Further information regarding specific structural details might be available in the patent literature or chemical databases.

Q6: How does the structure of BMS-986205 contribute to its potency and selectivity for IDO1?

A6: The conformational constraint imposed by the bicyclo[3.1.0]hexane core of BMS-986205 contributes to its potency. [] Further optimization, including lowering ClogP and strategic fluorine incorporation, has led to derivatives with improved potency and pharmacokinetic properties. [, ]

Q7: Have there been efforts to replace the quinoline moiety in BMS-986205, and if so, what alternatives have been explored?

A7: Researchers have explored replacing the potentially metabolizable quinoline in BMS-986205 with alternative aromatic systems. 2,3-Disubstituted pyridines have shown promise as suitable replacements. [] Additionally, imidazopyridine-containing compounds have demonstrated potent IDO1 inhibition. []

Q8: What is known about the pharmacokinetic profile of BMS-986205?

A8: BMS-986205 demonstrates high oral bioavailability in preclinical species. [] It exhibits low to moderate systemic clearance and a clear PK/PD relationship in preclinical models and patient samples. [, ] Researchers have identified a 150 mg QD human dose as potentially sufficient for maximal IDO1 inhibition based on preclinical data. []

Q9: How does BMS-986205 affect kynurenine levels in vivo?

A9: BMS-986205 effectively reduces kynurenine levels in both serum and tumor tissue. [, , ] Significant serum kynurenine reduction was observed at doses as low as 25 mg QD. [] Notably, intratumoral kynurenine reduction of up to 90% was reported in paired pre- and on-treatment samples. []

Q10: What in vitro models have been used to evaluate BMS-986205 activity?

A10: BMS-986205 has demonstrated potent cellular activity in various in vitro models, including:

- Suppressing kynurenine production in HEK293 cells overexpressing human IDO1 [, ]

- Inhibiting kynurenine production in IFNγ-stimulated HeLa cells [, , ]

- Restoring T-cell proliferation in mixed lymphocyte reactions with IDO1-expressing dendritic cells []

Q11: What in vivo models have been used to study BMS-986205?

A11: Preclinical efficacy of BMS-986205 has been investigated in various animal models, including:

- Human tumor xenograft models for assessing kynurenine reduction and PD activity []

- Syngeneic mouse models using IDO1-expressing B16F10 melanoma cells for evaluating target modulation []

- Mouse models of colon cancer (CT26 syngeneic model and azoxymethane/dextran sulfate sodium-induced model) []

- Unilateral ureteral obstruction (UUO) model in mice for studying renal fibrosis []

Q12: What clinical trials have been conducted with BMS-986205?

A12: BMS-986205 has been evaluated in several clinical trials, including:

- Phase I/IIa CA017-003 (NCT02658890): Investigated BMS-986205 combined with nivolumab in patients with advanced cancers. [, , ]

- Phase I/II trial (NCT03695250): Assessed BMS-986205 and nivolumab as first-line therapy for hepatocellular carcinoma. []

- Phase 3 ENERGIZE trial (NCT03661320): Evaluated neoadjuvant chemotherapy with or without BMS-986205 and nivolumab in muscle-invasive bladder cancer. [, ]

- Phase 2 CheckMate 9UT trial (NCT03519256): Studied BMS-986205 in combination with nivolumab and/or BCG in BCG-unresponsive, high-risk, non-muscle-invasive bladder cancer. []

Q13: Has BMS-986205 demonstrated clinical activity in specific tumor types?

A13: Clinical trials have shown promising activity for BMS-986205 in combination with nivolumab in:

- Advanced bladder cancer, particularly in immunotherapy-naïve patients [, , ]

- Cervical cancer []

- A subset of patients with hepatocellular carcinoma []

Q14: What is the safety profile of BMS-986205 in clinical trials?

A14: BMS-986205 has generally been well-tolerated in clinical trials, both as monotherapy and in combination with nivolumab. [, , , , ] Most treatment-related adverse events were Grade 1/2. [] The frequency and severity of adverse events appear lower with the 100 mg dose of BMS-986205 compared to the 200 mg dose. [, ]

Q15: What analytical methods are used to measure BMS-986205 and its metabolites?

A15: Liquid chromatography-mass spectrometry (LC-MS/MS) is a key technique for quantifying BMS-986205, its metabolites, and for measuring tryptophan and kynurenine levels in biological samples. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B606213.png)

![2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B606224.png)